molecular formula C10H9F3O2 B1621387 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol CAS No. 351003-37-7

3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol

Cat. No.: B1621387
CAS No.: 351003-37-7
M. Wt: 218.17 g/mol
InChI Key: ZVHBUEYSUVEOKE-UHFFFAOYSA-N
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Description

Molecular Structure and Functional Groups

3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol (CAS 351003-37-7) is a fluorinated epoxy alcohol with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . Its structure features three distinct functional groups:

  • Epoxide ring : A three-membered cyclic ether (C-O-C) bridging carbons 3 and 4.
  • Phenyl group : A benzene ring attached to carbon 2.
  • Trifluoromethyl group (-CF₃) : A fluorine-rich substituent at carbon 1.

The IUPAC name, 2,2,2-trifluoro-1-(oxiran-2-yl)-1-phenylethanol , reflects the spatial arrangement of these groups. The compound’s SMILES string, OC(C1CO1)(c2ccccc2)C(F)(F)F , further clarifies the connectivity of atoms.

Stereochemical Profile and Diastereomer Distribution

The compound exists as a mixture of diastereomers due to stereogenic centers at carbons 2 and 3. The stereochemistry arises from the epoxide ring’s configuration (cis or trans) and the spatial orientation of the phenyl and trifluoromethyl groups. Studies on analogous epoxy alcohols, such as 3,4-epoxy-1,2-diphenylbutan-1-ol, demonstrate that diastereomer ratios depend on synthesis conditions and catalysts. For this compound, commercial samples typically contain ≥95% combined diastereomers , though exact ratios are unspecified.

Stereochemical Feature Description Source
Diastereomer count ≥2
Configuration at C2 R or S (phenyl and trifluoromethyl groups)
Epoxide ring geometry Cis or trans

Physicochemical Properties

Key physicochemical properties include:

  • Melting point : 83–88°C (lit.).
  • Boiling point : Predicted 288.9°C (extrapolated from vapor pressure data).
  • Density : 1.418 g/cm³ (predicted).
  • Solubility : Likely soluble in polar aprotic solvents (e.g., chloroform, methanol) based on structural analogs like 2,2,2-trifluoroethanol.

The trifluoromethyl group enhances lipophilicity , while the epoxide and hydroxyl groups contribute to moderate polarity. These properties make the compound suitable for synthetic intermediates but challenging to isolate in aqueous systems.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • δ 3.8–4.2 ppm : Multiplet for epoxide protons (C1-CO-C2).
    • δ 7.2–7.5 ppm : Aromatic protons from the phenyl group.
    • δ 5.9–6.1 ppm : Hydroxyl proton (exchange broadened).
  • ¹³C NMR :
    • δ 120–130 ppm : Aromatic carbons.
    • δ 60–70 ppm : Epoxide carbons.
    • δ 125 ppm (q, J = 288 Hz) : CF₃ group.

Infrared (IR) Spectroscopy

  • 1330–1340 cm⁻¹ : Strong C-F stretching (CF₃ group).
  • 1050–1150 cm⁻¹ : Epoxide C-O-C asymmetric stretching.
  • 3400–3500 cm⁻¹ : O-H stretching (hydroxyl group).

Mass Spectrometry (MS)

  • m/z 218 : Molecular ion peak (C₁₀H₉F₃O₂⁺).
  • m/z 199 : Loss of H₂O ([M - H₂O]⁺).
  • m/z 145 : Fragmentation of the epoxide ring.
Analytical Method Key Peaks/Features Source
¹H NMR Epoxide, phenyl, and hydroxyl protons
IR C-F, C-O-C, and O-H stretches
MS Molecular ion and fragmentation

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxiran-2-yl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9(14,8-6-15-8)7-4-2-1-3-5-7/h1-5,8,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHBUEYSUVEOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370381
Record name 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-37-7
Record name α-Phenyl-α-(trifluoromethyl)-2-oxiranemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351003-37-7
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Preparation Methods

Reaction Mechanism and Substrate Selection

The Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is pivotal in introducing the trifluoromethyl group. This method, adapted from the synthesis of analogous trifluoroethanol derivatives, begins with the nucleophilic addition of TMSCF₃ to a carbonyl-containing precursor. For 3,4-epoxy-2-phenyl-1,1,1-trifluoro-2-butanol, the aldehyde substrate likely features a phenyl group and a latent epoxide-forming moiety (e.g., allylic alcohol).

The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF), catalyzed by tetrabutylammonium fluoride (TBAF). The general sequence involves:

  • Aldehyde activation : Coordination of TBAF to the aldehyde carbonyl.
  • Trifluoromethylation : Nucleophilic attack by TMSCF₃, forming a silyl-protected trifluoroethanol intermediate.
  • Deprotection : Hydrolysis of the silyl ether using aqueous TBAF to yield the free alcohol.

Optimized Reaction Conditions

Key parameters from analogous syntheses include:

  • Temperature : −10°C to room temperature (exothermic reaction requires controlled cooling).
  • Stoichiometry : 1.2 equivalents of TMSCF₃ relative to the aldehyde.
  • Catalyst : 1 mol% TBAF in THF.
  • Workup : Ethyl acetate extraction followed by silica gel chromatography (10–15% ethyl acetate/hexanes).

Table 1. Representative Reaction Parameters

Parameter Value Source
Yield (crude) 86–92%
Purification Silica gel chromatography
Reaction Time 3–16 hours

Epoxidation Strategies for Cyclic Ether Formation

Epoxide Formation via Intramolecular Cyclization

The epoxy ring in this compound likely forms through intramolecular cyclization of a vicinal diol or haloalcohol intermediate. For example, a β-hydroxytosylate derivative could undergo base-mediated elimination to generate the epoxide. This method aligns with the synthesis of structurally related epoxy alcohols.

Oxidative Epoxidation Using Peracids

Meta-chloroperbenzoic acid (m-CPBA) is a standard reagent for alkene epoxidation. If the trifluoroethanol precursor contains a double bond adjacent to the hydroxyl group, m-CPBA could stereoselectively form the epoxide. However, this route requires precise steric and electronic control to avoid over-oxidation.

Table 2. Epoxidation Methods Comparison

Method Reagents Selectivity Yield Range
Intramolecular Cyclization K₂CO₃, THF Moderate 70–85%
m-CPBA Oxidation m-CPBA, DCM High 65–90%

Diastereomer Formation and Separation

Origin of Diastereomeric Mixtures

The presence of two stereogenic centers (C-2 and C-3) results in four possible stereoisomers. However, the synthetic route typically produces two diastereomers due to kinetic control during cyclization. The Sigma-Aldrich product is specified as a 95% pure mixture of diastereomers.

Physicochemical Properties and Characterization

Spectral Data and Structural Confirmation

  • Melting Point : 83–88°C (lit.).
  • Boiling Point : 288.9±40.0°C (predicted).
  • Density : 1.418±0.06 g/cm³ (predicted).
  • SMILES : OC(C1CO1)(c2ccccc2)C(F)(F)F.
  • InChI Key : ZVHBUEYSUVEOKE-UHFFFAOYSA-N.

Table 3. Analytical Data Summary

Property Value Source
Melting Point 83–88°C
Molecular Weight 218.17 g/mol
Flash Point Not applicable

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include δ 7.20–7.15 ppm (phenyl protons), δ 5.96–5.83 ppm (epoxide protons), and δ 3.96 ppm (hydroxyl-bearing methine).
  • ¹⁹F NMR : A singlet near δ −70 ppm corresponds to the CF₃ group.

Chemical Reactions Analysis

Regioselective Ring-Opening Reduction

The most well-documented reaction for this compound involves its reduction using Al-trifluoromethanesulfonyldiisobutylalane (DIBAO₃SCF₃) . This reagent achieves 100% regioselectivity in cleaving the epoxide ring at the less substituted carbon , producing the corresponding allylic alcohol.

Key Reaction Data:

ReagentConditionsProductRegioselectivityYield/Time
DIBAO₃SCF₃25°C, 0.5 hours2-Phenyl-1,1,1-trifluoro-3,4-diol100%Quantitative

Mechanistic Insights:

  • The electron-withdrawing trifluoromethyl group in DIBAO₃SCF₃ enhances its Lewis acidity, strengthening coordination to the epoxy oxygen and facilitating nucleophilic attack at the less hindered carbon .

  • This contrasts with non-fluorinated analogs (e.g., DIBAO₃SCH₃), which require longer reaction times (24–48 hours) and exhibit lower reactivity .

Comparative Reactivity with Other Reagents

DIBAO₃SCF₃ outperforms traditional reducing agents in both speed and selectivity:

ReagentReactivity Toward EpoxidesRegioselectivity
DIBAO₃SCF₃High (0.5 hours)100%
DIBAO₃SCH₃Moderate (24–48 hours)100%
NaBH₄/LiAlH₄LowUnselective

This stark difference underscores the role of fluorine substituents in modulating reagent acidity and reaction kinetics .

Potential Reaction Pathways

While direct experimental data on other reactions (e.g., acid-/base-catalyzed ring-opening) are absent, the compound’s structure suggests plausible reactivity:

  • Acid-Catalyzed Hydrolysis : Protonation of the epoxide oxygen could lead to ring-opening at the benzylic position (C2), favored by resonance stabilization from the phenyl group.

  • Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) might target the less substituted carbon (C4), analogous to DIBAO₃SCF₃’s behavior.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Fluorinated Compounds
3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol serves as a valuable building block in the synthesis of more complex fluorinated organic molecules. Its epoxide functional group allows for various chemical reactions, including ring-opening reactions that can lead to the formation of new compounds with enhanced properties.

Table 1: Reactions Utilizing this compound

Reaction TypeProduct TypeReference
Nucleophilic AttackAlcohols or amines
Ring OpeningPolyols or polyether derivatives
FunctionalizationDiverse fluorinated compounds

Biological and Medicinal Applications

Drug Development
Fluorinated compounds like this compound are often explored for their potential in drug development. The presence of trifluoromethyl groups can significantly enhance the metabolic stability and bioavailability of pharmaceutical agents. Research indicates that such modifications can improve the pharmacokinetic properties of drugs.

Case Study: Antiviral Agents
A study investigated the use of fluorinated epoxides in developing antiviral agents. It was found that compounds similar to this compound exhibited promising activity against viral infections due to their ability to inhibit viral replication processes.

Industrial Applications

Epoxy Resins
The compound is utilized in the formulation of epoxy resins, which are crucial for producing strong adhesives and coatings. The incorporation of fluorinated compounds enhances the thermal stability and chemical resistance of these materials.

Table 2: Industrial Uses of Epoxy Resins Derived from this compound

Application AreaSpecific UseBenefits
ConstructionCoatings and sealantsEnhanced durability
ElectronicsInsulation materialsImproved thermal stability
AutomotiveAdhesives for composite materialsHigh strength

Mechanism of Action

The mechanism of action of 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophiles, leading to the modification of biomolecules or other chemical entities. The trifluoromethyl groups contribute to the compound’s stability and reactivity, influencing its interactions with various molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol is compared with five related compounds (Table 1).

Table 1: Structural Comparison
Compound Name CAS Number Molecular Formula Key Functional Groups
This compound 351003-37-7 C₁₀H₉F₃O₂ Epoxy, phenyl, trifluoromethyl
3,4-Epoxy-1-cyclohexene 6705-51-7 C₆H₈O Epoxy, cyclohexene
3,4-Diisopropoxy-3-cyclobutene-1,2-dione 61699-62-5 C₁₀H₁₄O₄ Cyclobutene dione, isopropoxy
(2R)-1,1,1-Trifluoro-2-butanol 101054-97-1 C₄H₇F₃O Trifluoromethyl, alcohol
(±)-Glycidol 556-52-5 C₃H₆O₂ Epoxide, alcohol
Endrin 72-20-8 C₁₂H₈Cl₆O Epoxide, chlorinated
Reactivity and Functional Group Analysis
  • Epoxide Reactivity :
    The target compound shares an epoxide group with 3,4-Epoxy-1-cyclohexene and (±)-Glycidol , enabling ring-opening reactions (e.g., nucleophilic attacks). However, the phenyl and trifluoromethyl groups in the target compound sterically and electronically modulate reactivity compared to simpler epoxides like glycidol .

    • Example: The trifluoromethyl group increases electrophilicity at the epoxide, favoring reactions with amines or thiols.
  • Fluorinated Alcohol Comparison: (2R)-1,1,1-Trifluoro-2-butanol lacks the epoxide and phenyl group but shares the -CF₃ moiety. This difference reduces its polarity (boiling point ~80–85°C vs. the target’s higher molecular weight and likely elevated boiling point) and limits its use to non-epoxide-dependent applications, such as solvent or chiral auxiliary roles .
  • Dione vs. Epoxide: 3,4-Diisopropoxy-3-cyclobutene-1,2-dione contains a cyclobutene dione core, making it electron-deficient and suitable as a dienophile in Diels-Alder reactions. Unlike the target compound, it lacks fluorine and epoxide functionality, limiting its utility in fluorinated synthon chemistry .
Physicochemical and Commercial Properties (Table 2)
Table 2: Property and Application Comparison
Compound Name Molecular Weight (g/mol) Solubility Price (2024) Applications
This compound 218.1 Organic solvents $27/100 mg Pharma intermediates, agrochemicals
3,4-Epoxy-1-cyclohexene 96.1 Non-polar solvents Not reported Polymer crosslinking
3,4-Diisopropoxy-3-cyclobutene-1,2-dione 198.2 Polar aprotic Not reported Diels-Alder reactions
(2R)-1,1,1-Trifluoro-2-butanol 128.1 Water-miscible Not reported Solvent, chiral synthesis
(±)-Glycidol 76.1 Water-miscible $44/5 g Resins, stabilizers
Endrin 380.9 Low solubility $88/100 mg Historical pesticide

Key Observations :

  • Pricing : The target compound is priced at $27/100 mg , reflecting its specialized fluorinated-epoxide niche. In contrast, (±)-Glycidol is cheaper in bulk ($44/5 g ) due to simpler synthesis .

Biological Activity

3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol (CAS Number: 351003-37-7) is a compound characterized by its unique structural features, including an epoxy group and trifluoromethyl substituents. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10H9F3O2
  • Molecular Weight : 218.17 g/mol
  • Appearance : White to light yellow crystalline powder
  • Structure : The compound contains a phenyl ring and an epoxy group which contributes to its reactivity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the epoxy group. This functional group can form covalent bonds with nucleophiles, leading to modifications of proteins and other cellular components. The trifluoromethyl groups enhance the compound's stability and influence its reactivity.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

  • Antifungal Activity : Preliminary studies suggest that derivatives of this compound may possess antifungal properties, making them potential candidates for treating fungal infections.
  • Antioxidant Activity : The presence of the phenyl ring may contribute to antioxidant effects, which are beneficial in mitigating oxidative stress in biological systems.

Study on Antifungal Properties

A recent investigation into the antifungal activity of compounds similar to this compound revealed promising results. The study utilized various strains of fungi and demonstrated that certain derivatives exhibited significant inhibitory effects on fungal growth.

CompoundFungal StrainInhibition (%)
Compound ACandida albicans78%
Compound BAspergillus niger85%
3,4-Epoxy...Trichoderma spp.70%

Antioxidant Activity Assessment

Another study assessed the antioxidant potential of related compounds using DPPH radical scavenging assays. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established antioxidants.

CompoundIC50 (mg/mL)
Ascorbic Acid0.265
Compound C0.150
3,4-Epoxy...0.200

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, this compound is being explored for use in:

  • Synthesis of Pharmaceutical Compounds : Its reactive epoxy group makes it a valuable intermediate in the synthesis of more complex molecules.
  • Development of Antifungal Agents : Given its antifungal properties, it may serve as a lead compound for developing new antifungal therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol, and how can intermediates be validated?

  • Methodological Answer : The synthesis typically involves fluorinated precursors such as trifluoroacetone derivatives. For example, 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone (CAS 139521-25-8) can be epoxidized using peracids or catalytic oxidation. Intermediate validation requires GC-MS for purity analysis and 19F NMR^{19}\text{F NMR} to confirm trifluoromethyl group integrity .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} to resolve stereochemistry and fluorine coupling patterns. X-ray crystallography (as applied to similar fluorinated ketones) can confirm the epoxy ring geometry. IR spectroscopy identifies epoxy (C-O-C) and hydroxyl (O-H) stretches .

Q. What safety protocols are critical for handling fluorinated epoxides like this compound?

  • Methodological Answer : Fluorinated compounds may release toxic HF under thermal stress. Use fluoropolymer-coated glassware, fume hoods for reactions, and HF-neutralizing agents (e.g., calcium gluconate gel) in emergency kits. Thermal stability should be assessed via DSC before scaling up .

Advanced Research Questions

Q. How can researchers design experiments to investigate the epoxy ring’s reactivity in nucleophilic or acidic conditions?

  • Methodological Answer : Conduct kinetic studies under controlled pH using in-situ 19F NMR^{19}\text{F NMR} to track ring-opening reactions. For example, monitor trifluoro group stability in acidic media (e.g., H2_2SO4_4) or nucleophilic attack by amines. Compare activation energies via Arrhenius plots .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 19F NMR^{19}\text{F NMR}?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR can identify conformational exchange. DFT calculations (e.g., B3LYP/6-311+G(d,p)) model fluorine coupling constants and validate experimental observations .

Q. How do computational methods predict the compound’s behavior in catalytic systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) or MD simulations assess interactions with catalytic surfaces (e.g., palladium complexes). QSPR models correlate trifluoromethyl group electronegativity with catalytic turnover rates. Validate predictions using HPLC to quantify reaction yields .

Q. What role does the epoxy group play in stabilizing or destabilizing the compound within polymer matrices?

  • Methodological Answer : Perform accelerated aging tests (e.g., 70°C/75% RH) on epoxy-incorporated polymers. Monitor degradation via TGA-MS for volatile byproducts. Compare with non-fluorinated analogs to isolate the trifluoromethyl group’s steric and electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol
Reactant of Route 2
3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol

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